Acide 3-hydroxyoctadécanoïque

Vue d'ensemble

Description

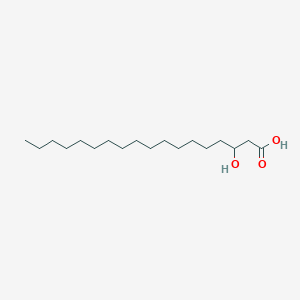

3-Hydroxyoctadecanoic acid is a 3-hydroxy fatty acid . It is a component of Campylobacter cellular fatty acids and is used as a standard in analysis and biological systems . It is a conjugate acid of a 3-hydroxyoctadecanoate .

Synthesis Analysis

The selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts has been studied . Among the screened catalysts, Ru-based systems were identified to be most active .Molecular Structure Analysis

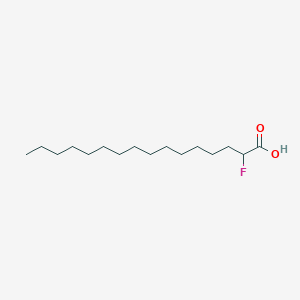

The molecular formula of 3-Hydroxyoctadecanoic acid is C18H36O3 . It has an average mass of 300.477 Da and a mono-isotopic mass of 300.266449 Da .Chemical Reactions Analysis

3-Hydroxyoctadecanoic acid is a 3-hydroxy monocarboxylic acid . It is a component of Campylobacter cellular fatty acids .Physical And Chemical Properties Analysis

3-Hydroxyoctadecanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 432.2±28.0 °C at 760 mmHg, and a flash point of 229.3±20.5 °C . It has a molar refractivity of 88.5±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 318.2±3.0 cm3 .Applications De Recherche Scientifique

Applications médicales de l'acide 3-hydroxyoctadécanoïque

L'this compound a été trouvé pour interagir avec les récepteurs des acides gras libres plus efficacement que ses homologues non hydroxylés, ce qui peut être significatif dans la recherche médicale. Sa présence dans le plasma peut fournir des informations diagnostiques concernant une déficience mitochondriale, soulignant son rôle potentiel dans le diagnostic et le traitement des maladies .

Applications biochimiques de l'this compound

En biochimie, l'this compound est un composant des acides gras cellulaires dans certaines bactéries, telles que Campylobacter. Cela suggère son importance dans la compréhension du métabolisme lipidique microbien et pourrait être utilisé dans des études relatives à la pathogenèse bactérienne et à la résistance aux antibiotiques .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Hydroxyoctadecanoic acid, also known as 3-hydroxystearic acid , is a type of 3-hydroxy monocarboxylic acid . It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor

Mode of Action

As a bronsted acid, it can donate a proton (h+) to a bronsted base . This property may influence its interactions with biological targets.

Biochemical Pathways

It is known to be a component of campylobacter cellular fatty acids , suggesting a role in lipid metabolism.

Result of Action

As a component of cellular fatty acids , it may play a role in cellular structure and function.

Analyse Biochimique

Biochemical Properties

3-Hydroxyoctadecanoic acid is a component of cellular fatty acids It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known to be a component of cellular fatty acids , suggesting it may play a role in cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMQYTSPMKEQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346294 | |

| Record name | 3-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17773-30-7 | |

| Record name | 3-Hydroxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

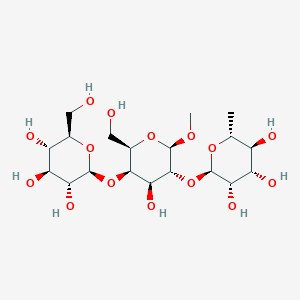

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)